![molecular formula C8H10BrN B1267046 4-(2-Bromoethyl)aniline CAS No. 39232-03-6](/img/structure/B1267046.png)
4-(2-Bromoethyl)aniline
Overview
Description
4-(2-Bromoethyl)aniline is an organic compound with the molecular formula C8H10BrN . It is a precursor to many industrial chemicals .
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)aniline can be achieved through a nitration process followed by a reduction . Another method involves the use of light and two transition-metal catalysts to make anilines .Molecular Structure Analysis
The molecular structure of 4-(2-Bromoethyl)aniline contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis
Anilines, such as 4-(2-Bromoethyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
The boiling point of 4-(2-Bromoethyl)aniline is predicted to be 277.6±15.0 °C, and its density is predicted to be 1.452±0.06 g/cm3 .Scientific Research Applications
Synthesis of Brominated Compounds
“4-(2-Bromoethyl)aniline” is used in the synthesis of various brominated compounds . The bromine atom in the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions.
Pharmaceutical Testing
This compound is used for pharmaceutical testing . Its unique structure and properties make it a valuable reference standard for accurate results in pharmaceutical research.
Electrochemical Bromofunctionalization of Alkenes
In a study published in Organic & Biomolecular Chemistry, “4-(2-Bromoethyl)aniline” was used in the electrochemical bromofunctionalization of alkenes . This process involves the conversion of alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
Synthesis of Bromohydrins
Bromohydrins are very useful building blocks in chemistry . “4-(2-Bromoethyl)aniline” has been used in the synthesis of bromohydrins, which have been prepared by reacting alkenes in bromine/water .
Electrochemical Dibromination of Alkenes
“4-(2-Bromoethyl)aniline” has been used in the electrochemical dibromination of alkenes . This process involves the anodic oxidation of bromide to bromine, which then reacts with the alkene to form a dibromide .
Aromatic Bromination
This compound has also been used in aromatic bromination reactions . This involves the bromination of aromatic compounds, which is a key step in many synthetic processes .
Safety and Hazards
properties
IUPAC Name |
4-(2-bromoethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSMKHXUKDOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192491 | |
Record name | 1-(4-Aminophenyl)-2-bromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)aniline | |
CAS RN |
39232-03-6 | |
Record name | 4-(2-Bromoethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39232-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)-2-bromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Aminophenyl)-2-bromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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